Methyl 2-cyclobutylideneacetate

描述

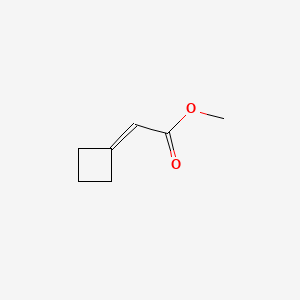

Structure

3D Structure

属性

IUPAC Name |

methyl 2-cyclobutylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)5-6-3-2-4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSGAQISQQNVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670417 | |

| Record name | Methyl cyclobutylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143140-39-0 | |

| Record name | Methyl cyclobutylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyclobutylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Cyclobutylideneacetate and Analogues

Direct Synthesis Approaches

Direct synthetic strategies primarily involve the formation of the exocyclic double bond by reacting a four-membered carbocyclic ketone, cyclobutanone (B123998), with a two-carbon synthon. Olefination reactions are the cornerstone of this approach.

Olefination Reactions: Horner-Wadsworth-Emmons and Wittig Type Strategies

Olefination reactions provide a direct and powerful method for the conversion of ketones, such as cyclobutanone, into alkenes like methyl 2-cyclobutylideneacetate. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent strategies employed for this transformation.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. For the synthesis of this compound, a suitable reagent is a trialkyl phosphonoacetate, such as trimethyl phosphonoacetate or triethyl phosphonoacetate. The reaction proceeds by the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of cyclobutanone. This is followed by the elimination of a dialkyl phosphate (B84403) salt, which is water-soluble and easily removed, to form the desired alkene. orgsyn.org

A key advantage of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The stereoselectivity is influenced by several factors, including the steric bulk of the reactants and the reaction conditions. For instance, using lithium salts and higher reaction temperatures can further enhance the preference for the (E)-isomer. wikipedia.org

The general reaction scheme is as follows:

(RO)2P(O)CH2COOCH3 + Base → (RO)2P(O)CH-COOCH3 (RO)2P(O)CH-COOCH3 + Cyclobutanone → this compound + (RO)2PO2-

The Wittig reaction , discovered by Georg Wittig, employs a phosphorus ylide (a Wittig reagent) to convert ketones or aldehydes to alkenes. wikipedia.org For the synthesis of this compound, a suitable Wittig reagent is methyl (triphenylphosphoranylidene)acetate (Ph3P=CHCOOCH3). This stabilized ylide reacts with cyclobutanone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene. berkeley.edu This is because the stabilized ylide is less reactive, allowing for equilibration of the intermediates to the more stable trans configuration.

Below is a table summarizing typical reagents and general conditions for these olefination reactions.

| Reaction | Reagent | Base | Solvent | General Conditions | Primary Product |

| Horner-Wadsworth-Emmons | Trialkyl phosphonoacetate | NaH, NaOMe, BuLi | THF, DME | -78 °C to room temp. | (E)-Methyl 2-cyclobutylideneacetate |

| Wittig | Methyl (triphenylphosphoranylidene)acetate | - | THF, Benzene | Room temp. to reflux | (E)-Methyl 2-cyclobutylideneacetate |

Condensation and Related Methods

Condensation reactions offer an alternative direct route to α,β-unsaturated esters like this compound. The Knoevenagel condensation is a prominent example, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganicreactions.orgthermofisher.com

In the context of synthesizing this compound, cyclobutanone can be reacted with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as dimethyl malonate. The reaction is typically catalyzed by a weak base like piperidine or an amine salt. wikipedia.orgnih.gov The initial condensation product is a dicarboxylate, which can then be selectively decarboxylated to yield the desired α,β-unsaturated ester.

A general representation of the Knoevenagel condensation for this synthesis is:

Cyclobutanone + CH2(COOCH3)2 --(Base)--> (CH3OOC)2C=C4H6 --(Decarboxylation)--> this compound

The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the product. amazonaws.com

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the formation of the cyclobutane (B1203170) ring as a key step, followed by functional group manipulation to introduce the exocyclic double bond and the ester moiety.

Cyclization-Based Strategies for Cyclobutylideneacetate Formation

Cyclization reactions provide a powerful tool for the construction of the cyclobutane ring system. One such strategy is ring-closing metathesis (RCM) , a transition metal-catalyzed reaction that forms a cyclic alkene from a diene precursor. organic-chemistry.orgwikipedia.org To synthesize a precursor for this compound, a suitably substituted diene containing an ester functionality would be required. The RCM reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would then facilitate the formation of the four-membered ring with an endocyclic double bond. Subsequent isomerization of the double bond to an exocyclic position would be necessary to obtain the final product.

Rearrangement and Ring Transformation Pathways

Rearrangement reactions can also be employed to construct the cyclobutane ring system from other cyclic precursors. For instance, the ring expansion of suitably substituted cyclopropylmethyl systems can lead to the formation of cyclobutanones. These cyclobutanones can then be subjected to olefination or condensation reactions as described in the direct synthesis section to yield this compound.

Stereoselective Synthesis of Cyclobutylideneacetates

The stereoselective synthesis of cyclobutylideneacetates aims to control the geometry of the exocyclic double bond, leading to a preference for either the (E) or (Z) isomer. As previously mentioned, the Horner-Wadsworth-Emmons and Wittig reactions with stabilized ylides generally provide good to excellent selectivity for the (E)-isomer.

Achieving high selectivity for the (Z)-isomer is often more challenging. Modifications of the standard olefination protocols, such as the Still-Gennari modification of the HWE reaction, can be employed to favor the formation of (Z)-alkenes. This method utilizes phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium hexamethyldisilazide as the base in the presence of 18-crown-6) to kinetically favor the formation of the cis-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.

The development of chiral catalysts and auxiliaries also opens avenues for the enantioselective synthesis of substituted cyclobutylideneacetate analogs, where the cyclobutane ring itself is chiral. chiralpedia.commetu.edu.trbham.ac.uk

Asymmetric Induction in Cyclobutylideneacetate Construction

Asymmetric induction in the synthesis of cyclobutylideneacetates involves establishing a stereocenter in the cyclobutane core, which then directs the stereochemical outcome of subsequent transformations. The primary strategy often involves the synthesis of an enantioenriched cyclobutanone precursor, which serves as a versatile intermediate. nih.govresearchgate.net The chirality is introduced early in the synthetic sequence, and this initial stereocontrol is crucial for the final configuration of the target molecule.

One effective method for creating these chiral precursors is the asymmetric [2+2] cycloaddition. For instance, keteniminium salts derived from chiral amides can undergo cycloaddition with olefins to produce chiral cyclobutanone derivatives with high enantiomeric excess. researchgate.net Another approach involves the formal vinylidene insertion into cyclopropanone (B1606653) equivalents. For example, 1-sulfonylcyclopropanols can react with alkenyl-Grignard reagents to form alkenylcyclopropanols. Electrophilic activation of these intermediates triggers a stereospecific rearrangement to yield enantioenriched alkylidenecyclobutanones, which are direct precursors to cyclobutylideneacetate analogues. chemrxiv.org

The key principle of asymmetric induction is that once the initial chiral center is set, it governs the facial selectivity of approaching reagents in subsequent steps, such as the olefination of a chiral cyclobutanone to form the exocyclic double bond of the acetate moiety. This inherent stereocontrol minimizes the need for chiral reagents in later stages, making the synthesis more efficient.

Enantioselective and Diastereoselective Control in Bond Formation

Achieving precise enantioselective and diastereoselective control is paramount in synthesizing complex cyclobutylideneacetate analogues, which may contain multiple stereocenters. This control dictates both the absolute configuration (enantioselectivity) and the relative spatial arrangement of substituents (diastereoselectivity).

Enantioselective Control: Enantioselectivity is often achieved by using chiral catalysts or reagents that differentiate between the two prochiral faces of a substrate. A prominent example is the enantioselective olefination of a prochiral cyclobutanone. While direct enantioselective Wittig or Horner-Wadsworth-Emmons reactions on cyclobutanones are an emerging area, the principles have been established with other cyclic ketones. For instance, a chiral potassium isothiourea boronate complex has been shown to catalyze Wittig olefinations of 4-substituted cyclohexanones, yielding axially chiral alkenes with high enantiomeric excess (ee). organic-chemistry.org This catalytic system creates a chiral environment that forces the phosphorus ylide to attack one face of the carbonyl group preferentially, leading to the enantioenriched alkene product.

Diastereoselective Control: Diastereoselective control is critical when creating multiple stereocenters. Michael additions onto cyclobutene (B1205218) derivatives are a powerful tool for this purpose. The existing stereocenters or directing groups on the cyclobutene ring guide the incoming nucleophile to a specific face, resulting in a highly diastereoselective transformation. For example, the sulfa-Michael addition of thiols to cyclobutene esters and amides, catalyzed by a simple base like DBU, proceeds with high diastereoselectivity, affording 1,2-disubstituted thio-cyclobutanes. nih.gov Similarly, catalyst-controlled ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) with nucleophiles can produce multi-substituted cyclobutanes as single diastereoisomers. nih.gov

The table below summarizes the diastereoselectivity achieved in the synthesis of substituted cyclobutane derivatives, which are precursors for cyclobutylideneacetate analogues.

| Reactants | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 2-Bromothiophenol + Cyclobutene Ester | Sulfa-Michael Addition | DBU | >95:5 | nih.gov |

| 4-Fluorothiophenol + Cyclobutene Ester | Sulfa-Michael Addition | DBU | >95:5 | nih.gov |

| Acyl Bicyclobutane + Diphenylphosphine | Hydrophosphination (β'-selective) | Cu(OTf)₂ | >20:1 | nih.gov |

| trans-2-Phenylcyclohexanol Glyoxylate + 2,4-Dimethyl-pent-2-ene | Ene Reaction | Tin(IV) chloride | 10:1 | wikipedia.org |

Chiral Catalyst and Auxiliary Applications for Stereocontrol

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org These tools provide a chiral environment that directs the formation of a specific stereoisomer.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. Oxazolidinones are among the most versatile chiral auxiliaries. nih.gov In the context of cyclobutane synthesis, a cyclobutene substituted with an oxazolidinone auxiliary can undergo highly diastereoselective Michael additions. The bulky, well-defined structure of the auxiliary effectively blocks one face of the molecule, forcing the nucleophile to attack from the opposite side. This strategy has been successfully used in the synthesis of thio-substituted cyclobutanes, where the oxazolidinone directed the addition of a thiol with high stereocontrol. nih.gov Other notable auxiliaries include pseudoephedrine and sulfur-based auxiliaries derived from amino acids. wikipedia.orgscielo.org.mx

Chiral Catalysts: Unlike stoichiometric chiral auxiliaries, chiral catalysts can produce large quantities of a chiral product from a small amount of the catalyst. Organocatalysis and transition-metal catalysis are the two main pillars of this approach. For the synthesis of cyclobutylideneacetate analogues, chiral catalysts can be employed in various key steps.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid-derived squaramides, are effective in promoting enantioselective Michael additions. In the synthesis of 1,2-disubstituted thio-cyclobutanes, a bifunctional cinchona-squaramide catalyst was used to achieve high enantioselectivity (up to 99.7:0.3 er). nih.gov

Metal Catalysis: Chiral metal complexes are widely used for asymmetric transformations. Cobalt and magnesium complexes have been developed for the enantioselective [2+2] cycloaddition to form chiral cyclobutene and methylenecyclobutane (B73084) rings. rsc.orgnih.gov Furthermore, chiral Lewis acid catalysts, such as the potassium-isothiourea-boronate complex mentioned earlier, can activate carbonyl groups towards enantioselective nucleophilic attack in olefination reactions. organic-chemistry.org

The following table highlights selected chiral auxiliaries and catalysts used for the stereocontrolled synthesis of cyclobutane derivatives.

| Type | Example | Application | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Oxazolidinone | Sulfa-Michael Addition to Cyclobutene | High Enantioselectivity (er up to 99.7:0.3) | nih.gov |

| Chiral Auxiliary | trans-2-Phenylcyclohexanol | Ene Reaction | High Diastereoselectivity (dr 10:1) | wikipedia.org |

| Chiral Catalyst | Cinchona-based Squaramide | Enantioselective Sulfa-Michael Addition | High Enantioselectivity (er up to 99.7:0.3) | nih.gov |

| Chiral Catalyst | Mg(II)/N,N'-dioxide Complex | [2+2] Cycloaddition of N-allenamides | Excellent Enantioselectivity (up to 96% ee) | rsc.org |

| Chiral Catalyst | Potassium-Isothiourea-Boronate | Enantioselective Wittig Olefination | High Enantioselectivity (up to 92% ee) | organic-chemistry.org |

Chemical Reactivity and Organic Transformations of Methyl 2 Cyclobutylideneacetate

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in methyl 2-cyclobutylideneacetate is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity is fundamental to many of its synthetic applications.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, and the double bond in this compound is no exception. In these reactions, an electrophile attacks the pi electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. youtube.com

For instance, the reaction of an alkene with a hydrogen halide (HX) begins with the electrophilic attack of the proton on the double bond. libretexts.org This results in the formation of a carbocation, which is subsequently attacked by the halide ion. libretexts.org The rate of these reactions is influenced by the stability of the carbocation intermediate; more substituted carbocations are more stable and form more readily. youtube.comyoutube.com

Nucleophilic Addition and Conjugate Addition Pathways

While the double bond itself is electron-rich, the presence of the electron-withdrawing ester group makes the β-carbon atom electrophilic. This allows for nucleophilic conjugate addition, also known as Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated ester system.

The mechanism of nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, which is electron-deficient due to the electronegativity of the oxygen atom. masterorganicchemistry.com This addition leads to a tetrahedral intermediate. masterorganicchemistry.com In the case of α,β-unsaturated esters like this compound, the nucleophile can either attack the carbonyl carbon directly (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). The outcome often depends on the nature of the nucleophile and the reaction conditions.

| Reagent Type | Potential Products |

| Grignard Reagents (e.g., Methylmagnesium Bromide) | Can lead to both 1,2- and 1,4-addition products. |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Typically reduce the carbonyl group (1,2-addition). youtube.com |

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. The [4+2] cycloaddition, or Diels-Alder reaction, is a well-known example where a conjugated diene reacts with a dienophile. libretexts.org

The exocyclic double bond of this compound can participate as the masterorganicchemistry.com component in cycloaddition reactions. libretexts.org For instance, in a [2+2] cycloaddition, two alkene units combine to form a cyclobutane (B1203170) ring. These reactions can be initiated either thermally or photochemically. libretexts.orgyoutube.com The stereochemistry of the products is often predictable based on the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals involved. youtube.com

Intramolecular [3+2] cycloadditions have also been studied, where a three-atom component reacts with the double bond to form a five-membered ring. maxapress.com Computational studies, such as those using Density Functional Theory (DFT), can help elucidate the mechanism and selectivity of these reactions. maxapress.com

Transformations of the Ester Functional Group

The ester group in this compound is also a site of significant chemical reactivity, allowing for a variety of transformations.

Hydrolysis and Transesterification Reactions

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is often catalyzed by an acid or a base and is an equilibrium process. Lipase-catalyzed transesterification has been shown to be an effective method for the resolution of certain esters. researchgate.net

Reduction and Oxidation Processes

The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. youtube.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce esters.

Derivatization via Ester Modification

The ester group in this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols. These transformations are fundamental in synthetic organic chemistry for the elaboration of molecular structures.

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-cyclobutylideneacetic acid, can be readily achieved under basic conditions. A documented procedure involves the treatment of this compound with a solution of lithium hydroxide (B78521) in a mixture of methanol (B129727) and water. The reaction proceeds at room temperature and, after an overnight stirring period, the corresponding carboxylate salt is formed. Subsequent acidification with an acid, such as 2N HCl, yields the desired 2-cyclobutylideneacetic acid. researchgate.net

Table 1: Hydrolysis of this compound

| Reagents | Solvent | Temperature | Reaction Time | Product |

| Lithium Hydroxide (LiOH) | Methanol/Water | Room Temperature | Overnight | 2-cyclobutylideneacetic acid |

Amidation: The conversion of this compound to its corresponding amide can be accomplished by reaction with ammonia (B1221849). A reported method describes the treatment of the ester with a solution of ammonia in methanol. This reaction provides a straightforward route to 2-cyclobutylideneacetamide, a precursor for various nitrogen-containing compounds. researchgate.net

Table 2: Amidation of this compound

| Reagents | Solvent | Product |

| Ammonia (NH₃) | Methanol | 2-cyclobutylideneacetamide |

While specific research on the transesterification and reduction of this compound is not widely documented in publicly available literature, general principles of organic chemistry suggest that these transformations are feasible. Transesterification could likely be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. Similarly, reduction of the ester to the corresponding alcohol, (2-cyclobutylidene)ethanol, could be expected to proceed using standard reducing agents like lithium aluminum hydride.

Cyclobutyl Ring System Transformations

The strained four-membered ring of this compound is susceptible to various transformations, including ring expansion, ring contraction, and functionalization of the cyclobutyl core. These reactions are of significant interest as they allow for the synthesis of diverse cyclic and acyclic structures.

While specific studies detailing the ring expansion and contraction of this compound are not prevalent in the surveyed literature, the general reactivity of cyclobutane derivatives suggests potential pathways for these transformations. Ring expansion of cyclobutyl systems to form more stable five-membered rings is a known process, often driven by the relief of ring strain. Similarly, ring contraction to cyclopropane (B1198618) derivatives can occur under specific reaction conditions.

For related cyclobutane systems, these transformations are often initiated by the formation of a carbocation adjacent to the ring, which can then trigger a rearrangement.

The direct functionalization of the cyclobutyl ring in this compound presents a synthetic challenge. However, methods for the functionalization of cyclobutane rings in other molecules have been developed and could potentially be adapted. These methods include radical halogenation and oxidation at the C-H bonds of the cyclobutane ring.

It is important to note that the presence of the exocyclic double bond and the ester group in this compound would likely influence the regioselectivity and chemoselectivity of such functionalization reactions. Further research is needed to explore these potential transformations specifically for this compound.

Derivatization and Structural Diversity of Methyl 2 Cyclobutylideneacetate Frameworks

Synthesis of Substituted Cyclobutylideneacetate Derivatives

The introduction of substituents onto the cyclobutylideneacetate framework can be achieved at two primary locations: the cyclobutane (B1203170) ring and the exocyclic alkylidene double bond. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, paving the way for the development of analogues with specific functionalities.

Direct alkylation and arylation of the cyclobutyl ring of a pre-formed methyl 2-cyclobutylideneacetate can be challenging. However, analogous synthetic strategies provide insight into potential routes for such modifications. For instance, palladium-catalyzed alkene difunctionalization reactions have been employed to construct methylene (B1212753) cyclobutanes. nih.gov This approach involves the coupling of 1,5-dien-2-yl triflates with nucleophiles like diethyl malonate in the presence of a palladium catalyst, leading to the formation of substituted cyclobutane rings. While this method builds the ring rather than modifying an existing one, it demonstrates the feasibility of introducing alkyl groups onto a cyclobutane scaffold bearing an exocyclic double bond.

A potential strategy for the arylation of the cyclobutyl ring could be adapted from the palladium-catalyzed α-arylation of esters. organic-chemistry.org This reaction typically involves the coupling of an ester enolate with an aryl halide. By analogy, deprotonation of a C-H bond on the cyclobutane ring of this compound could generate a nucleophilic species capable of reacting with an aryl halide in the presence of a suitable catalyst. The success of such a reaction would be highly dependent on the regioselectivity of the deprotonation and the reactivity of the resulting carbanion.

Catalytic arylboration of spirocyclic cyclobutenes represents another relevant transformation that could be conceptually extended to the cyclobutylideneacetate system. nih.gov This method utilizes copper or nickel catalysts to achieve the addition of an aryl group and a boron-containing moiety across the double bond of a cyclobutene (B1205218). While the starting material is a cyclobutene rather than a cyclobutylideneacetate, this reaction highlights a modern approach to functionalizing a four-membered ring that could potentially be adapted.

Table 1: Analogous Reactions for Potential Modification of the Cyclobutyl Ring

| Reaction Type | Catalyst/Reagents | Potential Application to this compound |

| Palladium-Catalyzed Alkene Difunctionalization | Pd(OAc)₂, BrettPhos, LiOᵗBu | Construction of alkyl-substituted cyclobutane rings bearing an exocyclic double bond. |

| Palladium-Catalyzed α-Arylation of Esters | Palladium catalyst, ligand, base | Arylation of the cyclobutane ring via formation of an enolate-type intermediate. |

| Catalytic Arylboration of Cyclobutenes | Copper or Nickel catalyst | Introduction of aryl and boryl groups, which can be further functionalized. |

The exocyclic double bond of this compound is a key site for introducing structural diversity. Modifications at this position can significantly impact the molecule's reactivity and geometry. The chemistry of methylenecyclobutane (B73084), a related and simpler structure, provides a foundation for understanding the potential transformations of the alkylidene moiety. researchgate.net

One approach to modifying the alkylidene group is through the introduction of substituents on the exocyclic carbon. For example, the synthesis of methyl 2-chloro- and 2-bromo-2-cyclopropylideneacetate has been reported, demonstrating that halogen atoms can be incorporated at this position. This suggests that similar halo-substituted derivatives of this compound could be prepared, which would serve as valuable intermediates for further functionalization through cross-coupling reactions.

The reactivity of the double bond itself can also be exploited. For instance, palladium-catalyzed ring expansion of methylenecyclobutane to cyclopentanone (B42830) has been observed. researchgate.net This type of rearrangement, driven by the release of ring strain, could potentially be applied to this compound to generate cyclopentanone derivatives. ugent.bechemistrysteps.commasterorganicchemistry.comyoutube.com

Formation of Polycyclic and Spirocyclic Systems

The rigid framework of this compound is an excellent starting point for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems.

The formation of fused ring systems can be achieved through various cycloaddition and annulation strategies. For example, the reaction of cyclopropylideneacetate derivatives with amidines has been shown to produce cyclobutene-annelated pyrimidinones, which can be further transformed into tetrahydroquinazolinones. This demonstrates how the cyclobutane ring can be incorporated into a larger, fused heterocyclic system.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity. The synthesis of spiro-annulated cyclobutane derivatives has been accomplished through ketene (B1206846) [2+2] cycloaddition followed by ring-rearrangement metathesis. nih.gov This strategy allows for the construction of complex tetracyclic and pentacyclic spiro systems containing a cyclobutane ring.

Another powerful method for constructing spirocycles is the catalytic arylboration of spirocyclic cyclobutenes, which provides access to highly substituted spiro[3.n]alkanes. nih.gov Furthermore, the reaction of metallated bicyclobutanes with cyclopropanone (B1606653) equivalents can lead to the formation of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement. nih.gov The synthesis of spirocyclic oxetanes via Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives has also been reported. rsc.org Additionally, novel methods for the synthesis of fused spiro piperidone-cyclopropanes and spirocyclopentanes have been developed. rsc.orgfrontiersin.org

Table 2: Examples of Polycyclic and Spirocyclic Systems Derived from or Related to Cyclobutane Scaffolds

| System Type | Synthetic Strategy | Resulting Structure |

| Fused Polycyclic | Domino reaction of cyclopropylideneacetates and amidines | Cyclobutene-annelated pyrimidinones |

| Spirocyclic | Ketene [2+2] cycloaddition and ring-rearrangement metathesis | Tetracyclic and pentacyclic spiro-annulated cyclobutanes |

| Spirocyclic | Catalytic arylboration of spirocyclic cyclobutenes | Highly substituted spiro[3.n]alkanes |

| Spirocyclic | Strain-relocating semipinacol rearrangement | Substituted spiro[3.3]heptan-1-ones |

| Spirocyclic | Paternò–Büchi reaction | Functionalized spirocyclic oxetanes |

| Fused Spirocyclic | Domino process with cyclopropyl (B3062369) amides | Fused spiro piperidone-cyclopropanes |

| Spirocyclic | (3+2) Cycloaddition of activated cyclopropanes | Spirocyclopentanes |

Design and Synthesis of Functionalized Analogues

The development of functionalized analogues of this compound is driven by the need for molecules with specific chemical properties for various applications. A notable example is the synthesis of functionalized cyclobutene analogues for bioorthogonal tetrazine ligation. These compounds are designed to participate in highly selective chemical reactions within a biological environment. The synthesis of these analogues often involves multi-step sequences to introduce the desired functionality while maintaining the core cyclobutane structure.

The design of such analogues requires careful consideration of the interplay between the cyclobutane core and the appended functional groups. The inherent ring strain of the cyclobutane can influence the reactivity of these functional groups, and conversely, the electronic nature of the substituents can affect the stability and conformation of the four-membered ring. The synthesis of these complex molecules often relies on modern synthetic methodologies, including cross-coupling reactions and selective functional group transformations.

Catalytic and Mechanistic Investigations in Methyl 2 Cyclobutylideneacetate Chemistry

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the functionalization of methyl 2-cyclobutylideneacetate and related structures. Palladium, copper, and rhodium complexes, as well as metathesis catalysts, have been instrumental in developing novel synthetic methodologies.

Palladium-Catalyzed Reactions

While direct palladium-catalyzed reactions of this compound are not extensively documented, studies on structurally similar compounds, such as vinylcyclopropanes and cyclobutanols, offer significant insights. Palladium catalysis is effective in promoting cycloadditions and cross-coupling reactions involving four-membered rings. For instance, a cooperative palladium and isothiourea catalysis approach has been successful in the enantioselective formal (3+2) cycloaddition of vinylcyclopropanes with α,β-unsaturated esters, yielding functionalized cyclopentanes. researchgate.net This methodology relies on the generation of a zwitterionic π-allyl palladium intermediate from the vinylcyclopropane, which then reacts with an α,β-unsaturated acyl ammonium (B1175870) species. researchgate.net

Furthermore, palladium-catalyzed asymmetric cross-coupling reactions of cyclobutanols with unactivated olefins have been developed, leading to chiral benzene-fused cyclic compounds. nih.gov These reactions proceed via β-carbon elimination of the cyclobutanol, demonstrating palladium's ability to activate and functionalize strained ring systems. nih.gov Cascade reactions catalyzed by palladium, such as the synthesis of benzooxepane-fused cyclobutene (B1205218) derivatives from haloarenes and diynylic ethers, also highlight the potential for complex transformations involving four-membered rings. rsc.org A proposed mechanism for a palladium-catalyzed cascade carbonylation of alkynols to α,β-unsaturated piperidones involves the formation of a branched alkenyl-Pd intermediate after a Pd-H insertion into the alkyne. nih.gov

The following table summarizes representative palladium-catalyzed reactions on related systems.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ / (R)-BTM | Vinylcyclopropane, α,β-Unsaturated Ester | Substituted Vinylcyclopentane | researchgate.net |

| Pd(OAc)₂ / Ligand | Cyclobutanol, Unactivated Olefin | Chiral Benzene-fused Cyclic Compound | nih.gov |

| Pd Catalyst | Haloarene, Diynylic Ether | Benzooxepane-fused Cyclobutene | rsc.org |

| Pd(dba)₂ / 2-DPPPy | Propargylic Alcohol, Aliphatic Amine | α,β-Unsaturated Piperidone | nih.gov |

This table presents data from reactions on compounds structurally related to this compound.

Copper- and Rhodium-Mediated Transformations

Copper and rhodium catalysts are pivotal in various organic transformations, and their application to α,β-unsaturated esters and four-membered rings is an area of active research.

Copper-Catalyzed Reactions: Copper catalysts, particularly copper(I) and copper(II) triflate, have been shown to effectively catalyze Michael addition and cycloaddition reactions of α,β-unsaturated β-ketoesters. nih.gov These reactions proceed under mild conditions and tolerate a range of substrates. nih.gov The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon bond formation. utsouthwestern.edu While specific examples with this compound are not detailed in the literature, the reactivity of similar α,β-unsaturated esters suggests its potential as a substrate in such transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their ability to mediate C-H activation and carbene transfer reactions. nih.gov Mechanistic studies on rhodium-catalyzed transfer hydroarylation involving C-C bond activation reveal a catalytic cycle proceeding through a key reversible β-carbon elimination event. nih.gov Rhodium(II) dimers are also effective catalysts for C-H amination reactions using N-mesyloxycarbamates as nitrene precursors. rsc.org Density functional theory (DFT) studies suggest a concerted pathway involving a Rh-nitrene species undergoing C-H insertion. rsc.org Although direct applications to this compound are yet to be reported, these rhodium-catalyzed methodologies hold promise for its future functionalization.

A summary of relevant copper- and rhodium-catalyzed reactions is provided below.

| Catalyst | Reaction Type | Substrate Type | Reference |

| Copper(I)/Copper(II) Triflate | Michael Addition, Cycloaddition | α,β-Unsaturated β-Ketoester | nih.gov |

| Rhodium(I) Complex | Transfer Hydroarylation (C-C activation) | Unstrained Alcohols | nih.gov |

| Rhodium(II) Dimer | C-H Amination | Alkanes | rsc.org |

This table is based on research on analogous compound classes due to a lack of direct data for this compound.

Metathesis Reactions in Cyclobutylideneacetate Synthesis

Olefin metathesis is a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency. While specific applications in the final step of this compound synthesis are not prominently featured in the reviewed literature, the principles of metathesis are highly relevant to the synthesis of its precursors and analogous structures. Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly pertinent.

Organocatalysis and Biocatalysis

In recent years, organocatalysis has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis, offering metal-free alternatives for asymmetric synthesis.

While specific organocatalytic or biocatalytic reactions involving this compound are not described in the searched literature, the principles of organocatalysis, particularly asymmetric Michael additions to α,β-unsaturated systems, are highly relevant. Chiral amines and their derivatives are often used to catalyze the addition of nucleophiles to cyclic enones. mdpi.comnii.ac.jpresearchgate.net For example, the Michael addition of dialkyl malonates to 2-cyclopentenone can be catalyzed by a chiral diamine/acid combination, affording the product with high enantiomeric excess. nii.ac.jp Theoretical calculations have been employed to understand the solvent effects and the role of hydrogen bonding in these transformations. mdpi.com Given the structural similarities, it is conceivable that this compound could serve as a Michael acceptor in such organocatalytic systems.

The following table outlines representative organocatalytic Michael addition reactions on related cyclic enones.

| Catalyst System | Reactants | Product Type | Reference |

| (R,R)-DPEN-thiourea | Nitroalkene, Cycloketone | Chiral Michael Adduct | mdpi.com |

| Chiral Diamine / Acid | Dialkyl Malonate, 2-Cyclopentenone | Chiral Michael Adduct | nii.ac.jp |

| Proline-based Chiral Poly(ionic liquid) | Michael Acceptor, Michael Donor | Chiral Michael Adduct | researchgate.net |

This table showcases data from reactions on analogous compounds to infer potential reactivity for this compound.

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing methodologies and developing new synthetic strategies.

Detailed Mechanistic Pathways and Intermediate Characterization

The elucidation of reaction mechanisms for transformations involving this compound and related compounds often relies on a combination of experimental studies and computational analysis.

For instance, the kinetics and mechanism of carbonyl-methylene condensation reactions, a class of reactions relevant to the synthesis of α,β-unsaturated esters, have been studied to understand the stereochemistry of the products. scirp.org In the context of palladium-catalyzed reactions, mechanistic studies on the cascade carbonylation of alkynols have identified a branched unsaturated acid as a crucial intermediate. nih.gov DFT calculations have been instrumental in validating the proposed mechanisms for palladium-catalyzed cascade reactions leading to cyclobutene derivatives. rsc.org

In rhodium-catalyzed C-H amination, DFT studies have been used to validate the catalytic cycle and understand the formation of by-products. rsc.org These studies suggest that the rate-limiting step is the C-H insertion process. rsc.org Similarly, for rhodium-catalyzed transfer hydroarylation, a combination of kinetic analysis, in-situ NMR monitoring, and DFT calculations has supported a symmetric catalytic cycle with a reversible β-carbon elimination as a key step. nih.gov Mechanistic studies of periodinane-mediated reactions of anilides have also been conducted to understand the underlying reaction pathways. nih.gov

While a dedicated, comprehensive mechanistic study on the reactions of this compound is not available in the current literature, these examples from related systems provide a solid framework for predicting and understanding its chemical behavior.

Kinetic Studies and Reaction Rate Analysis

Extensive searches of scientific literature and chemical databases did not yield specific kinetic studies or detailed reaction rate analyses for this compound. While research exists on the kinetics of various related chemical transformations, such as cycloaddition reactions of other unsaturated esters, data directly pertaining to the reaction rates, kinetic parameters, and mechanistic analyses of this compound could not be located in the available resources.

The absence of this information in the public domain suggests that detailed kinetic investigations on this particular compound may not have been a focus of published research to date. Kinetic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the safe and efficient synthesis of chemical products. Such studies typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration) to determine rate laws, rate constants, and activation parameters.

Future research in the field could benefit from dedicated kinetic studies on key reactions involving this compound. This would not only provide fundamental insights into its reactivity but also facilitate its application in various synthetic pathways.

Advanced Synthetic Applications in Complex Molecule Construction

Methyl 2-cyclobutylideneacetate as a Versatile Synthon in Synthetic Organic Chemistry

This compound has emerged as a valuable and versatile synthon in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites within its compact structure: an α,β-unsaturated ester system and a strained four-membered ring. This combination allows for a variety of chemical transformations, making it a powerful building block for the construction of more complex molecular architectures, including those found in natural products and biologically active compounds. The strained cyclobutane (B1203170) ring can also be leveraged in ring-opening or rearrangement reactions to access different carbocyclic and heterocyclic frameworks.

The reactivity of this compound is primarily centered around its electron-deficient double bond, which makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions. These reactions provide reliable methods for carbon-carbon bond formation and the introduction of the cyclobutane moiety into larger molecules.

Michael Addition Reactions

As a classic Michael acceptor, this compound can react with a wide range of nucleophiles in a conjugate addition fashion. masterorganicchemistry.comresearchgate.netyoutube.com This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the ester. The general mechanism involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, followed by protonation of the resulting enolate. masterorganicchemistry.com

A variety of nucleophiles can be employed in this context, leading to a diverse array of substituted cyclobutane derivatives. For instance, the addition of organocuprates, soft enolates, amines, and thiols can be achieved, often with high efficiency. The resulting products, which bear a functionalized cyclobutane ring, are valuable intermediates for further synthetic manipulations. An analogous compound, methyl 2-chloro-2-cyclopropylideneacetate, has been shown to undergo Michael additions with indoles, demonstrating the feasibility of such transformations on similar strained ring systems. uni-goettingen.de

| Nucleophile (Michael Donor) | Product Type | Potential Applications |

|---|---|---|

| Organocuprates (R₂CuLi) | β-Alkylated Cyclobutane Esters | Introduction of alkyl chains for building complex carbon skeletons. |

| Enolates (e.g., from malonates) | Functionalized Cyclobutane Acetic Acid Derivatives | Synthesis of polyfunctional molecules and precursors for annulation reactions. |

| Amines (R₂NH) | β-Amino Cyclobutane Esters | Access to cyclobutane-containing amino acid analogs and alkaloids. |

| Thiols (RSH) | β-Thio Cyclobutane Esters | Formation of sulfur-containing cyclobutane derivatives with potential biological activity. |

Diels-Alder Reactions

The electron-withdrawing ester group in this compound activates the double bond, making it a competent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. organic-chemistry.orgwikipedia.orglibretexts.org This powerful reaction allows for the construction of six-membered rings with a high degree of stereocontrol. libretexts.org By reacting with a conjugated diene, this compound can be used to generate complex polycyclic systems that contain a spiro-fused cyclobutane ring.

The stereochemical outcome of the Diels-Alder reaction is well-defined, following the endo rule in many cases, which allows for the predictable synthesis of complex stereoisomers. organic-chemistry.org The reaction is typically facilitated by the use of electron-rich dienes, and in some cases, Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and control the regioselectivity. wikipedia.org The resulting spirocyclic adducts are valuable scaffolds for the synthesis of natural products and other complex target molecules. nih.gov

| Diene | Resulting Spirocyclic Scaffold | Synthetic Utility |

|---|---|---|

| 1,3-Butadiene | Spiro[3.5]nonene derivative | Core structure for terpenoid and steroid synthesis. |

| Cyclopentadiene | Tricyclic spiro compound | Access to complex polycyclic natural product skeletons. |

| Danishefsky's Diene | Functionalized spiro[3.5]nonenone derivative | Versatile intermediate for further transformations into complex molecules. |

| Furan | Oxabicyclic spiro compound | Precursor for various oxygen-containing heterocyclic systems. |

Utilization in the Synthesis of Scaffolds for Chemical Probes

Chemical probes are small molecules designed to interact with biological targets, such as proteins or nucleic acids, to study and modulate their function. The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of chemical probes. By incorporating a cyclobutane moiety, it is possible to create conformationally restricted molecules that can present functional groups in a well-defined spatial arrangement, leading to enhanced selectivity and potency for their biological targets. psu.edu this compound serves as a key starting material for introducing this valuable structural motif into potential chemical probes.

The synthesis of such probes often involves the initial functionalization of the this compound core through reactions like Michael additions or cycloadditions, as previously described. The resulting products can then be further elaborated to attach reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags) or reactive groups for covalent labeling of the target.

Scaffolds for Receptor Binding Studies

The defined stereochemistry of cyclobutane derivatives allows for their use in creating probes to investigate the binding pockets of receptors. For example, cis-1,3-disubstituted cyclobutane rings have been incorporated into synthetic receptors designed to bind to specific biological molecules like lipid A, a component of bacterial membranes. psu.edunih.gov The synthesis of these receptors demonstrates how cyclobutane scaffolds can be used to mimic or complement the binding modes of natural ligands. This compound can be a precursor to such scaffolds, where the ester group provides a handle for further chemical modifications, such as amide bond formation to attach recognition elements or linker arms.

Building Blocks for Bioactive Molecules and Imaging Agents

The cyclobutane unit is found in a number of natural products with interesting biological activities. nih.govrsc.org Synthetic strategies aimed at these and other bioactive molecules can utilize this compound to install the four-membered ring. Furthermore, the principles of chemical probe design can be applied to develop imaging agents, such as those used in Positron Emission Tomography (PET). While not directly reported for this compound, the concept of using "building blocks" in the early stages of synthesis is a common strategy in the development of PET radioligands. wright.edu The cyclobutane moiety introduced from this compound could serve as a core scaffold onto which positron-emitting isotopes or their precursors are attached.

Similarly, fluorescent probes are essential tools in cell biology. The development of novel fluorescent probes often relies on the creation of new molecular scaffolds that can be derivatized with fluorophores. nih.gov The cyclobutane framework can provide a rigid platform to which a fluorophore and a target-binding group are attached, potentially leading to probes with improved photophysical properties and target specificity. The functional groups on derivatives of this compound offer convenient points for the attachment of such components. For instance, trifluoromethylated cyclobutane analogues have been evaluated in fluorescence imaging experiments. acs.org

| Probe Type | Synthetic Strategy from this compound Derivative | Example Application |

|---|---|---|

| Affinity-Based Probe | Michael addition of a linker with a terminal biotin, followed by further functionalization. | Identification of protein binding partners (target deconvolution). |

| Fluorescent Probe | Amide coupling of a fluorescent dye to the carboxylic acid derived from the ester group. | Visualization of subcellular localization of a target protein. |

| Covalent Probe | Incorporation of a reactive group (e.g., an acrylamide) through modification of the initial Michael adduct. | Irreversible inhibition of an enzyme for activity-based protein profiling. |

| PET Imaging Agent Precursor | Synthesis of a cyclobutane-containing scaffold with a suitable functional group for radiolabeling (e.g., a halogen or nitro group). | Non-invasive imaging of receptor density in living organisms. |

Computational and Theoretical Studies on Methyl 2 Cyclobutylideneacetate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For Methyl 2-cyclobutylideneacetate, such calculations can map out the potential energy surfaces for various transformations, identifying transition states and intermediates.

One area of significant interest is the study of cycloaddition reactions, where the exocyclic double bond of this compound can participate. Theoretical investigations, drawing parallels from studies on similar systems, can predict the feasibility and stereochemical outcomes of such reactions. For instance, in a hypothetical [3+2] cycloaddition reaction, DFT calculations can determine the activation energies for different regioisomeric and stereoisomeric pathways. maxapress.comnih.govnih.govresearchgate.netrsc.org The nature of the transition state, whether synchronous or asynchronous, can be analyzed by examining the bond lengths and bond order values at the transition state geometry. maxapress.com

Another important reaction amenable to computational study is hydrolysis. Theoretical studies on the alkaline hydrolysis of similar esters, like methyl thioacetate, have revealed detailed mechanistic pathways, including the formation of tetrahedral intermediates. nih.gov Similar computational models could be applied to this compound to understand its stability and degradation pathways under various conditions.

The following table illustrates the type of data that could be generated from DFT calculations for a hypothetical reaction, such as a Diels-Alder reaction with cyclopentadiene.

| Parameter | Endo Pathway | Exo Pathway |

| Activation Energy (kcal/mol) | 18.5 | 20.1 |

| Reaction Energy (kcal/mol) | -25.2 | -23.8 |

| Key Transition State Bond Distances (Å) | C1-Cα: 2.15, C4-Cβ: 2.20 | C1-Cα: 2.18, C4-Cβ: 2.25 |

Molecular Modeling and Conformational Analysis of Derivatives

The conformational flexibility of the cyclobutane (B1203170) ring and the orientation of the ester group in this compound and its derivatives are critical to understanding their physical properties and reactivity. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of these molecules. nih.govnih.gov

Conformational analysis helps to identify the lowest energy conformers and the energy barriers between them. This information is crucial for predicting the most likely shape of the molecule in different environments, which in turn influences its interaction with other molecules and its reactivity. For derivatives of cyclobutane-α-amino acids, for example, a combination of experimental techniques and computational methods has been used to perform extensive conformational studies. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules over time, revealing how they might adopt different conformations in solution. nih.gov This is particularly important for understanding how derivatives of this compound might bind to biological targets or interact with catalysts.

The table below presents hypothetical relative energies for different conformers of a this compound derivative, as might be determined through molecular mechanics calculations.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C=C) |

| A (Planar) | 2.5 | 0° |

| B (Puckered) | 0.0 | 25° |

| C (Twisted) | 1.8 | 15° |

Note: The data in this table is for illustrative purposes to demonstrate the output of conformational analysis.

Prediction of Reactivity and Selectivity in Novel Transformations

A key goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity, before they are carried out in the laboratory. For this compound, this predictive power can guide the design of new synthetic methodologies.

Computational methods can be used to predict both regioselectivity and stereoselectivity in various transformations. For example, in cycloaddition reactions, analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can often predict the favored regioisomer. nih.govresearchgate.net Furthermore, detailed analysis of the transition state energies for different stereochemical pathways can predict the stereochemical outcome of a reaction. nih.govresearchgate.net

In hydrogenation reactions, computational studies can help to understand the interaction of the molecule with a catalyst surface and predict which face of the double bond is more likely to be hydrogenated, thus determining the stereoselectivity of the product. researchgate.net Theoretical models can also be employed to understand the factors controlling selectivity in other transformations, such as electrophilic additions to the double bond or nucleophilic attacks on the carbonyl group.

The following table provides a hypothetical example of how computational methods could predict the selectivity of a novel transformation of a this compound derivative.

| Reaction Type | Predicted Major Product | Predicted Selectivity Ratio | Key Influencing Factor |

| Epoxidation | Epoxide on the less hindered face | 95:5 | Steric hindrance from the cyclobutane ring |

| Michael Addition | 1,4-adduct | >99:1 | Electronic nature of the conjugated system |

| Catalytic Asymmetric Hydrogenation | (R)-enantiomer | 90:10 e.e. | Chiral ligand on the catalyst |

Note: This data is hypothetical and serves to illustrate the predictive capabilities of computational chemistry.

常见问题

Q. What are the established synthetic routes for Methyl 2-cyclobutylideneacetate?

this compound can be synthesized via several advanced methods:

- Michael Addition : Reacting methyl 2-chloro-2-cyclopropylideneacetate with dialkylthioureas under basic conditions to form cyclopropane-fused heterocycles .

- Grignard Reagent Reactions : Sequential addition of Grignard reagents (e.g., MeMgBr) and aldehydes to the cyclopropane core, followed by acid quenching to yield functionalized derivatives .

- Cyclization Strategies : Intramolecular cyclization of intermediates using catalysts like Pd(PPh₃)₄ to generate spirocyclic compounds .

Methodological Note : Optimize reaction yields by controlling temperature (0–25°C) and solvent polarity (e.g., THF for Grignard reactions). Confirm intermediates via TLC or GC-MS .

Q. How is the molecular structure of this compound characterized?

Key structural features are determined via X-ray crystallography and spectroscopic methods :

| Bond/Angle | Value | Technique |

|---|---|---|

| C(4)-C(7) bond length | 1.508(2) Å | X-ray diffraction |

| C(8)-C(10) bond length | 1.547(2) Å | X-ray diffraction |

| C(9)-O(4)-C(15) angle | 115.69(13)° | X-ray diffraction |

| O(1)-C(1)-C(2) angle | 124.60(16)° | X-ray diffraction |

Q. Spectroscopic Data :

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- First Aid :

- Waste Disposal : Store in labeled containers and transfer to certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Pd complexes) to control cyclopropane ring stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates in Michael reactions .

- Temperature Gradients : Lower temperatures (–20°C) favor kinetic control in cyclization steps, reducing side products .

Case Study : In the synthesis of Tadalafil analogs, a 72% yield was achieved using Pd(PPh₃)₄ at 60°C in toluene .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm ambiguous signals .

- Crystallographic Cross-Check : Compare experimental XRD bond angles with computational models (DFT/B3LYP) to validate structural assignments .

Example : Discrepancies in C(10)-C(13) bond lengths (1.548 Å vs. DFT-predicted 1.532 Å) were resolved by re-evaluating crystal packing effects .

Q. What challenges arise in applying this compound to drug synthesis?

- Ring Strain : The cyclobutylidene group’s high strain energy (~26 kcal/mol) complicates stability in aqueous or acidic conditions .

- Stereochemical Purity : Racemization during spirocyclic compound synthesis requires chiral HPLC or enzymatic resolution .

- Biological Interactions : Preliminary studies suggest moderate binding affinity (IC₅₀ ~10 µM) for PDE5 inhibitors, necessitating structural optimization .

Mitigation Strategy : Introduce electron-withdrawing substituents (e.g., –CF₃) to stabilize the cyclopropane ring and enhance metabolic stability .

Q. What methodologies are used to study its reactivity in cross-coupling reactions?

Q. How is computational chemistry applied to predict its biological activity?

- Molecular Docking : Simulate interactions with PDE5 (PDB ID: 1TBF) using AutoDock Vina to predict binding modes .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) via SwissADME or QikProp .

Key Finding : Derivatives with –NH₂ substituents show improved solubility (logP reduced by 0.8 units) but lower membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。